34-Sulfabastadin 13 is derived from marine organisms, specifically from the genus Bastadin, which are known to produce various bioactive compounds. The classification of this compound falls under the category of sulfated steroids, characterized by the presence of sulfate groups that influence their biological activities and solubility in biological systems.
The synthesis of 34-Sulfabastadin 13 involves several organic chemistry techniques. The primary method includes:
The detailed synthesis pathway is often documented in scientific literature, highlighting the step-by-step reactions and conditions necessary for producing this compound in a laboratory setting .
The molecular structure of 34-Sulfabastadin 13 features a complex arrangement typical of bastadins, including multiple rings and functional groups. Key structural data includes:
The three-dimensional conformation can significantly affect its biological activity, particularly its interaction with receptors .
The chemical reactivity of 34-Sulfabastadin 13 can be explored through various reactions:
These reactions are crucial for understanding how modifications to the molecular structure can influence pharmacological properties .
The mechanism of action for 34-Sulfabastadin 13 primarily involves its interaction with biological receptors. Although it exhibits weak inhibition of the endothelin A receptor, this interaction can lead to downstream effects on vascular tone and fluid balance. Key points include:
Data supporting these mechanisms often come from receptor binding assays and functional studies in cellular models .
The physical properties of 34-Sulfabastadin 13 include:
Chemical properties include:
34-Sulfabastadin 13 has several potential applications in scientific research:
34-Sulfatobastadin 13 was first isolated in 1993 from a marine sponge of the genus Ianthella collected from an unspecified oceanic location. Its structure was elucidated through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), and confirmed via chemical transformation to the known compound bastadin 13 [3]. This alkaloid belongs to the bastadin family, a class of brominated tyrosine-derived metabolites characterized by macrocyclic or linear architectures featuring oxime functionalities and variable sulfation patterns. The sulfation at the C-34 position distinguishes it structurally and biologically from non-sulfated analogs [1] [2].
Geographically, Ianthella sponges yielding 34-sulfatobastadin 13 have been documented in tropical and subtropical marine environments, including the Pacific Ocean near Guam and the Great Barrier Reef [2] [4]. The compound typically co-occurs with other bastadins (e.g., bastadins 5, 9, and 13) and hemibastadins, suggesting a shared biosynthetic pathway within the sponge host. Its isolation required bioassay-guided fractionation of sponge extracts, highlighting its presence as a minor but potent component of the sponge’s chemical defense arsenal [2] [3].
Table 1: Key Characteristics of 34-Sulfatobastadin 13
Property | Detail |
---|---|
Year of Discovery | 1993 |
Source Organism | Ianthella sp. (marine sponge) |
Major Locality | Pacific Ocean (e.g., Guam, Great Barrier Reef) |
Structural Class | Sulfated bromotyrosine derivative (bastadin family) |
Key Spectral Methods | NMR (¹H, ¹³C), MS, chemical derivatization |
Co-occurring Metabolites | Bastadin 13, hemibastadins, 1-O-sulfatohemibastadins |
Ianthella is a genus of demosponges within the order Verongiida (family Ianthellidae). These sponges are taxonomically characterized by their fibrous, anastomosing skeleton composed of chitin-based fibers and a distinct cellular architecture dominated by choanocyte chambers. Morphologically, Ianthella spp. form erect, fan-like or lobate structures with a conspicuously compressible texture, often exhibiting vibrant pigmentation (e.g., purple, yellow) due to associated microorganisms or intrinsic pigments [2] [4].
The genus thrives in shallow reef environments (≤30 m depth) with high water flow, facilitating filter-feeding. Notably, Ianthella sponges are prolific producers of halogenated alkaloids, attributed to enzymatic bromoperoxidase activity that brominates tyrosine precursors. This biochemical capability is linked to symbiotic microbial consortia, including cyanobacteria and actinobacteria, which contribute to the sponges’ metabolic versatility [1] [7]. Species confirmed to produce sulfated bastadins include:
Table 2: Taxonomic Profile of Ianthella spp.
Classification Level | Designation |
---|---|
Phylum | Porifera |
Class | Demospongiae |
Order | Verongiida |
Family | Ianthellidae |
Genus | Ianthella |
Habitat | Tropical/Subtropical reefs; shallow waters |
Distinctive Features | Chitin fibers; bromotyrosine biosynthesis |
34-Sulfatobastadin 13 exemplifies the pharmacological potential of marine sponge metabolites. It was the first bastadin identified as an endothelin A (ETA) receptor antagonist, inhibiting ETA receptor binding with modest potency (IC₅₀ ~10–100 μM) [3]. This activity is medically relevant due to the role of endothelin-1 (ET-1) in hypertension and cardiovascular pathologies, positioning sulfated bastadins as scaffolds for cardiovascular drug development [3] [9].
Additionally, this compound modulates ryanodine receptor (RyR) calcium channels. Unlike bastadin 5 (a RyR agonist), 34-sulfatobastadin 13 and related sulfated analogs (e.g., 1-O-sulfatohemibastadins) exhibit antagonistic effects on the RyR1-FKBP12 complex, reducing Ca²⁺ release from sarcoplasmic reticulum stores in skeletal muscle [2]. This dual modulation (agonist/antagonist) within the same chemical family offers insights into structure-activity relationships: sulfate group positioning influences steric interactions with RyR allosteric sites [2] [9].
Research on 34-sulfatobastadin 13 has also advanced analytical and synthetic methodologies. Its structural complexity—featuring a sulfated oxime, brominated aromatics, and a macrocyclic scaffold—has driven innovations in:
Table 3: Pharmacological Targets of 34-Sulfatobastadin 13
Molecular Target | Biological Effect | Potential Therapeutic Relevance |
---|---|---|
Endothelin A Receptor | Competitive inhibition of ET-1 binding | Hypertension, cardiovascular remodeling |
Ryanodine Receptor (RyR1) | Antagonism of Ca²⁺ release | Muscle disorders, neuronal repair |
FKBP12 (Immunophilin) | Stabilization of RyR-FKBP12 complex | Neuroregeneration |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7